molecular formula C10H7BrClN3O B13158347 (E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13158347
M. Wt: 300.54 g/mol
InChI Key: ZOGJUHSSPRCZOK-UHFFFAOYSA-N
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Description

(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and a hydroxyisoquinoline moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated isoquinoline derivatives and hydroxyisoquinoline carboximidamides. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7BrClN3O

Molecular Weight

300.54 g/mol

IUPAC Name

7-bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrClN3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

ZOGJUHSSPRCZOK-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=NO)N

Origin of Product

United States

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